(2E,6E)-2,6-bis(2,3,4-trimethoxybenzylidene)cyclohexanone
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Overview
Description
(2E,6E)-2,6-bis[(2,3,4-trimethoxyphenyl)methylidene]cyclohexan-1-one is a synthetic organic compound characterized by its unique structure, which includes two trimethoxyphenyl groups attached to a cyclohexanone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-bis[(2,3,4-trimethoxyphenyl)methylidene]cyclohexan-1-one typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with cyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2,6-bis[(2,3,4-trimethoxyphenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the trimethoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of (2E,6E)-2,6-bis[(2,3,4-trimethoxyphenyl)methylidene]cyclohexan-1-one involves its interaction with various molecular targets. The compound’s trimethoxyphenyl groups are believed to play a crucial role in its biological activity by interacting with specific enzymes and receptors. These interactions can modulate signaling pathways and exert anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Curcumin: A natural compound with similar structural features and biological activities.
Mannich Base Derivatives: Synthetic compounds with structural similarities and comparable biological properties.
Uniqueness
(2E,6E)-2,6-bis[(2,3,4-trimethoxyphenyl)methylidene]cyclohexan-1-one stands out due to its unique combination of trimethoxyphenyl groups and cyclohexanone core, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest .
Properties
Molecular Formula |
C26H30O7 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(2,3,4-trimethoxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C26H30O7/c1-28-20-12-10-18(23(30-3)25(20)32-5)14-16-8-7-9-17(22(16)27)15-19-11-13-21(29-2)26(33-6)24(19)31-4/h10-15H,7-9H2,1-6H3/b16-14+,17-15+ |
InChI Key |
UXPJQPODQDLGGD-YXLFCKQPSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/CCC2)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2CCCC(=CC3=C(C(=C(C=C3)OC)OC)OC)C2=O)OC)OC |
Origin of Product |
United States |
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